molecular formula C34H52N2O12S B13774076 Sulfuric acid--8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate--water (1/2/2) CAS No. 67008-30-4

Sulfuric acid--8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate--water (1/2/2)

Cat. No.: B13774076
CAS No.: 67008-30-4
M. Wt: 712.8 g/mol
InChI Key: BXSVDJUWKSRQMD-ZDAQLXKVSA-N
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Description

(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)(2S)-3-hydroxy-2-phenylpropanoate; sulfuric acid; dihydrate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and its ability to participate in a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)(2S)-3-hydroxy-2-phenylpropanoate; sulfuric acid; dihydrate involves multiple steps, starting with the preparation of the bicyclic core structure. This is typically achieved through a series of cyclization reactions. The final product is obtained by esterification of the hydroxy group with the phenylpropanoate moiety, followed by the addition of sulfuric acid and crystallization to form the dihydrate.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes steps such as solvent extraction, purification by recrystallization, and drying to obtain the final dihydrate form.

Chemical Reactions Analysis

Types of Reactions

(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)(2S)-3-hydroxy-2-phenylpropanoate; sulfuric acid; dihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)(2S)-3-hydroxy-2-phenylpropanoate; sulfuric acid; dihydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)(2S)-3-hydroxy-2-phenylpropanoate; sulfuric acid; dihydrate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)(2S)-3-hydroxy-2-phenylpropanoate: A similar compound without the sulfuric acid and dihydrate components.

    (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)(2S)-3-hydroxy-2-phenylpropanoate; hydrochloride: Another derivative with a different acid component.

Uniqueness

The presence of sulfuric acid and the dihydrate form makes (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)(2S)-3-hydroxy-2-phenylpropanoate; sulfuric acid; dihydrate unique in terms of its solubility, stability, and reactivity. These properties can influence its behavior in chemical reactions and its applications in various fields.

Properties

CAS No.

67008-30-4

Molecular Formula

C34H52N2O12S

Molecular Weight

712.8 g/mol

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate

InChI

InChI=1S/2C17H23NO3.H2O4S.2H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);2*1H2/t2*13?,14?,15?,16-;;;/m00.../s1

InChI Key

BXSVDJUWKSRQMD-ZDAQLXKVSA-N

Isomeric SMILES

CN1C2CCC1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O

Origin of Product

United States

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